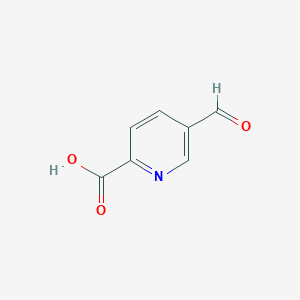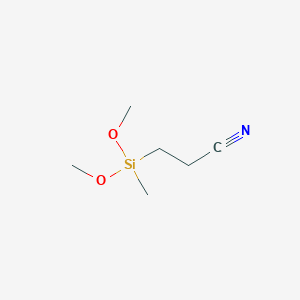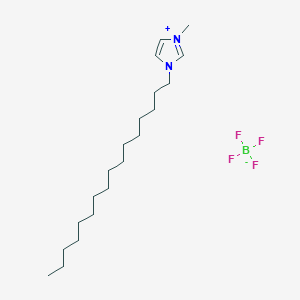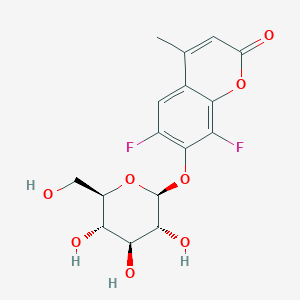
6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside
描述
6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside (6,8-DFMUG) is a synthetic compound that has been studied for its potential applications in biochemical research and lab experiments. It is a fluorescent substrate used to measure the activity of enzymes, such as β-glucosidases and β-galactosidases. 6,8-DFMUG has been found to be useful in a wide range of research applications, including molecular biology, biochemistry, and medical science.
科学研究应用
-
Pharma & Biopharma, Cellular Imaging, Protein Assays & Analysis
- 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a fluorinated 4-methylumbelliferyl phosphate (MUP) derivative that has a lower pKa than that of MUP, making DiFMUP an excellent substrate for continuously assaying acid phosphatases at low pH .
- The reaction product of DiFMUP has excitation/emission maxima of ∼358/450 nm .
- This compound is used in various assays to measure the activity of phosphatases .
-
Protein Tyrosine Phosphatases Research
- The fluorogenic substrate 6,8-difluoro-4-methylumbiliferyl phosphate (DIFMUP) has been widely used for the detection of serine and threonine phosphatase activities .
- This substrate is also used for the characterization of protein tyrosine phosphatases (PTPs) and for the screening for PTP inhibitors .
- The measured kinetic and inhibitor constants for DIFMUP cleavage were comparable with those of the widely used but less discriminative and practicable substrates, para-nitrophenylphosphate and phosphotyrosine-containing peptides, respectively .
-
Research on Lysosomal Storage Disorders
- 6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside acts as a fluorescent substrate, commonly employed to detect and measure the activity of glucosidases .
- This substrate finds applications in research related to various diseases, such as Gaucher’s disease, Pompe disease, and other lysosomal storage disorders .
-
Biochemical Kinase Assays, Biochemical Toxicology Assays, Cell Analysis, Cellular Imaging, Cellular Toxicology Assays, Drug Discovery and Development, Enzyme and Protein Activity Assays, High-Content Screening (HCS), Kinase Biology, Phosphatase Activity, Phosphatase Activity Assays, Phosphatase Biology, Proteins, Expression, Isolation and Analysis, Target and Lead Identification and Validation, Target-Based ADME/Tox Assays
- DiFMUP is a fluorinated 4-methylumbelliferyl phosphate (MUP) derivative that has a lower pKa than that of MUP, making DiFMUP an excellent substrate for continuously assaying acid phosphatases at low pH .
- The reaction product of DiFMUP has excitation/emission maxima of ∼358/450 nm .
- This compound is used in various assays to measure the activity of phosphatases .
-
Pharma & Biopharma, Cellular Imaging, Protein Assays & Analysis
- DiFMUP is a fluorinated 4-methylumbelliferyl phosphate (MUP) derivative that has a lower pKa than that of MUP, making DiFMUP an excellent substrate for continuously assaying acid phosphatases at low pH .
- The reaction product of DiFMUP has excitation/emission maxima of ∼358/450 nm .
- This compound is used in various assays to measure the activity of phosphatases .
-
Research on Gaucher’s Disease, Pompe Disease, and Other Lysosomal Storage Disorders
-
Biochemical Kinase Assays, Biochemical Toxicology Assays, Cell Analysis, Cellular Imaging, Cellular Toxicology Assays, Drug Discovery and Development, Enzyme and Protein Activity Assays, High-Content Screening (HCS), Kinase Biology, Phosphatase Activity, Phosphatase Activity Assays, Phosphatase Biology, Proteins, Expression, Isolation and Analysis, Target and Lead Identification and Validation, Target-Based ADME/Tox Assays
- DiFMUP is a fluorinated 4-methylumbelliferyl phosphate (MUP) derivative that has a lower pKa than that of MUP, making DiFMUP an excellent substrate for continuously assaying acid phosphatases at low pH .
- The reaction product of DiFMUP has excitation/emission maxima of ∼358/450 nm .
- This compound is used in various assays to measure the activity of phosphatases .
属性
IUPAC Name |
6,8-difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3/t8-,11-,12+,13-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLOUZMEHMDFKY-ADPZIVFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)CO)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610599 | |
| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside | |
CAS RN |
351009-26-2 | |
| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



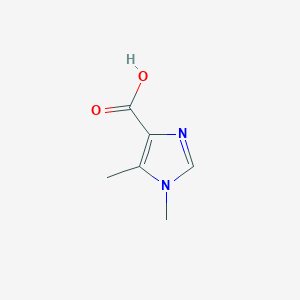
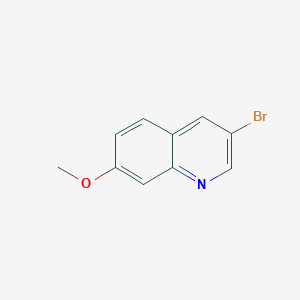
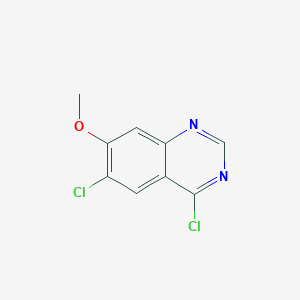
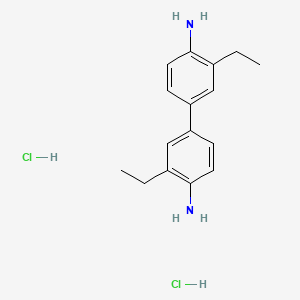
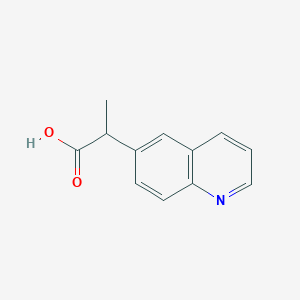
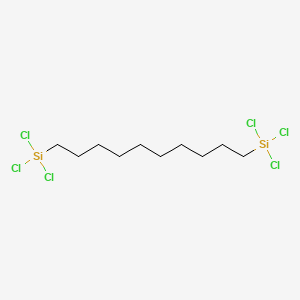
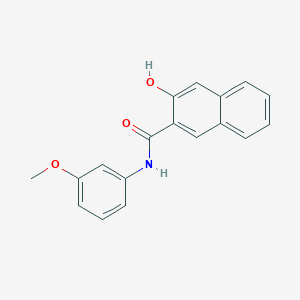
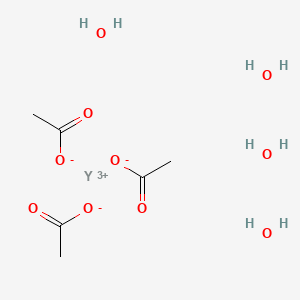
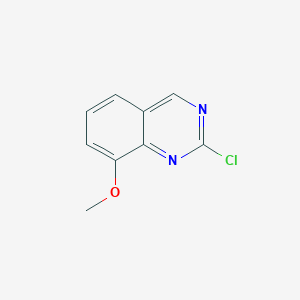
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)
